![molecular formula C21H24O4 B14330525 4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol CAS No. 104433-95-6](/img/structure/B14330525.png)
4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of multiple methyl groups and hydroxyl functionalities makes it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzopyran derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The choice of reagents and catalysts is optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, especially at positions where the hydroxyl groups are present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol has several applications in scientific research:
Chemistry: Used as a model compound for studying spirocyclic systems and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism by which 4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene
- 4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-
Uniqueness
4,4,4’,4’-Tetramethyl-2H,2’H,4H,4’H-3,3’-spirobi[1benzopyran]-7,7’-diol is unique due to its spirocyclic structure and the presence of multiple methyl and hydroxyl groups
Eigenschaften
CAS-Nummer |
104433-95-6 |
|---|---|
Molekularformel |
C21H24O4 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
4,4,4',4'-tetramethyl-3,3'-spirobi[2H-chromene]-7,7'-diol |
InChI |
InChI=1S/C21H24O4/c1-19(2)15-7-5-13(22)9-17(15)24-11-21(19)12-25-18-10-14(23)6-8-16(18)20(21,3)4/h5-10,22-23H,11-12H2,1-4H3 |
InChI-Schlüssel |
UTURGXRSZQTINJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=C(C=C2)O)OCC13COC4=C(C3(C)C)C=CC(=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


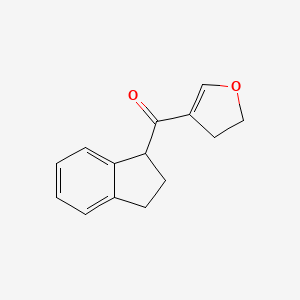
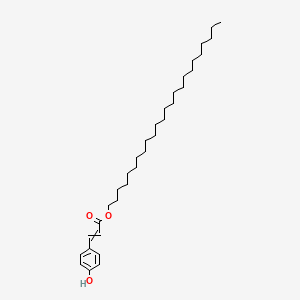

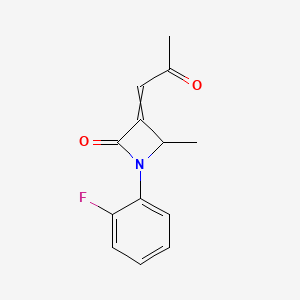
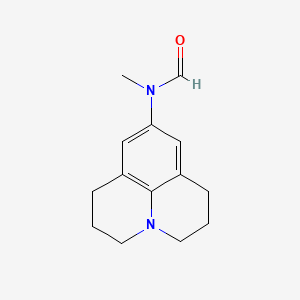
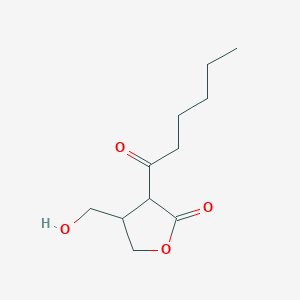
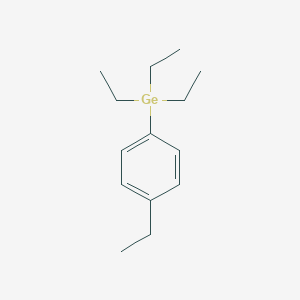
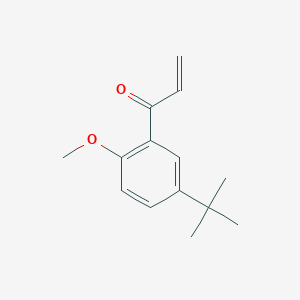
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
amino}-2-(propan-2-yl)pentanenitrile](/img/structure/B14330523.png)
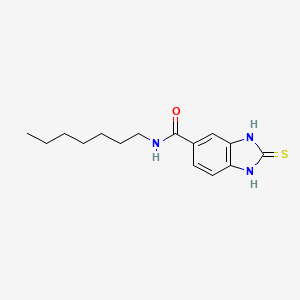
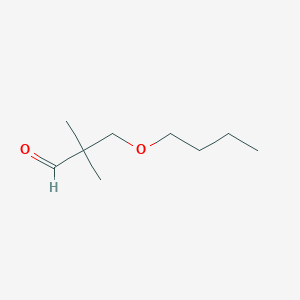
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)
